Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Leu-NH2 is a synthetic peptide analogue of bombesin, a 14-amino acid neuropeptide originally isolated from frog skin. [ [] ] Bombesin itself has a strong affinity for the gastrin-releasing peptide receptor (GRPr). [ [] ] This receptor is overexpressed in several types of cancer cells, including those found in breast, prostate, and lung cancers. [ [] ] Because of this overexpression, bombesin analogues like Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Leu-NH2 are being explored as potential targeting agents for cancer diagnosis and treatment. [ [] ] They can be radiolabeled and used to visualize tumors via techniques like positron emission tomography (PET).
The synthesis of [D-Phe12,Leu14]-Bombesin typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of a protected amino acid to a solid support resin, followed by sequential addition of amino acids. Key steps include:
The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
The molecular structure of [D-Phe12,Leu14]-Bombesin can be described as a linear peptide with a specific sequence that includes a substitution at positions 12 and 14 where phenylalanine and leucine are incorporated, respectively. The linear formula for this compound is C77H118N22O20, indicating a complex structure with multiple peptide bonds.
Key structural features include:
[D-Phe12,Leu14]-Bombesin primarily participates in biological interactions rather than classical chemical reactions. Its main reaction involves binding to bombesin receptors on cell membranes, leading to inhibition of downstream signaling pathways associated with cell proliferation and secretion processes.
The mechanism of action for [D-Phe12,Leu14]-Bombesin involves competitive inhibition at bombesin receptors. By binding to these receptors, it prevents the natural ligand (bombesin) from exerting its effects. This blockade leads to:
Research indicates that this antagonist can alter intracellular signaling cascades that are typically activated by bombesin, thereby modulating physiological responses in target tissues.
[D-Phe12,Leu14]-Bombesin has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: